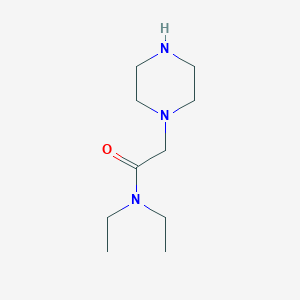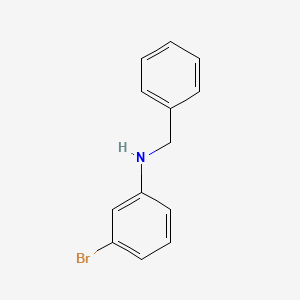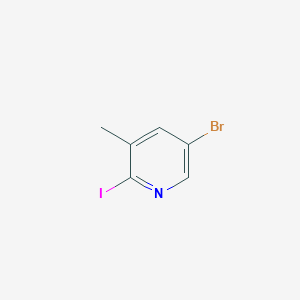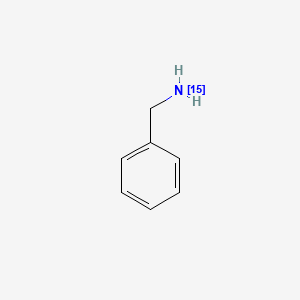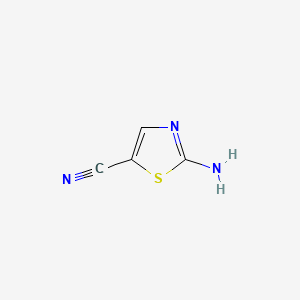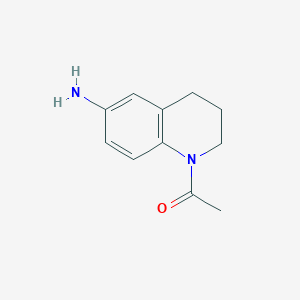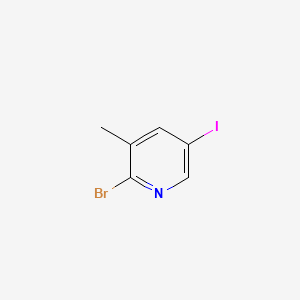
2-ブロモ-5-ヨード-3-メチルピリジン
概要
説明
2-Bromo-5-iodo-3-methylpyridine is a heterocyclic organic compound with the molecular formula C6H5BrIN It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 5 are replaced by bromine and iodine atoms, respectively, and the hydrogen at position 3 is replaced by a methyl group
科学的研究の応用
2-Bromo-5-iodo-3-methylpyridine has a wide range of applications in scientific research:
作用機序
Target of Action
Similar compounds have been used in the synthesis of inhibitors for p38α mitogen-activated protein kinase , which plays a crucial role in cellular processes such as inflammation and neurodegeneration .
Mode of Action
It is known to participate in various organic synthesis reactions . For instance, it can be involved in Suzuki–Miyaura coupling, a carbon-carbon bond-forming reaction .
Biochemical Pathways
As a participant in organic synthesis reactions, it can influence the formation of various biochemical compounds .
Result of Action
The molecular and cellular effects of 2-Bromo-5-iodo-3-methylpyridine’s action would depend on the specific biochemical pathways and targets it interacts with. Given its role in organic synthesis, it could contribute to the formation of various bioactive compounds .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemical entities could potentially influence the action, efficacy, and stability of 2-Bromo-5-iodo-3-methylpyridine. For instance, it should be stored in a sealed container, away from heat and flammable materials .
生化学分析
Biochemical Properties
2-Bromo-5-iodo-3-methylpyridine plays a significant role in biochemical reactions, particularly in the development of kinase inhibitors. It has been utilized in the synthesis of pyridinylimidazole-type p38α mitogen-activated protein kinase inhibitors . These inhibitors are crucial in modulating cellular processes such as the release of pro-inflammatory cytokines like tumor necrosis factor-α and interleukin-1β. The compound interacts with enzymes such as p38α mitogen-activated protein kinase, inhibiting its activity and thereby influencing various signaling pathways involved in inflammation and cell stress responses.
Cellular Effects
The effects of 2-Bromo-5-iodo-3-methylpyridine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with p38α mitogen-activated protein kinase leads to the inhibition of pro-inflammatory cytokine release, which can affect immune responses and inflammation . Additionally, its impact on gene expression and cellular metabolism can alter the behavior of various cell types, including immune cells and neurons, potentially offering therapeutic benefits in conditions like rheumatoid arthritis and neurodegenerative diseases.
Molecular Mechanism
At the molecular level, 2-Bromo-5-iodo-3-methylpyridine exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of p38α mitogen-activated protein kinase by binding to the enzyme’s active site, preventing its phosphorylation and subsequent activation . This inhibition disrupts the downstream signaling pathways that regulate the production of pro-inflammatory cytokines. The compound’s halogen atoms, particularly bromine and iodine, contribute to its binding affinity and specificity towards the kinase.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-5-iodo-3-methylpyridine can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, maintaining its inhibitory activity over extended periods
Dosage Effects in Animal Models
The effects of 2-Bromo-5-iodo-3-methylpyridine in animal models are dose-dependent. At lower dosages, the compound effectively inhibits p38α mitogen-activated protein kinase activity, leading to reduced inflammation and cytokine production . At higher dosages, the compound may exhibit toxic or adverse effects, including potential impacts on liver and kidney function. Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
2-Bromo-5-iodo-3-methylpyridine is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s metabolism may involve oxidative and reductive processes, leading to the formation of metabolites that retain or modify its biological activity . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
Within cells and tissues, 2-Bromo-5-iodo-3-methylpyridine is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s lipophilicity and molecular size may also affect its ability to cross cellular membranes and reach its target sites.
Subcellular Localization
The subcellular localization of 2-Bromo-5-iodo-3-methylpyridine is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in the cytoplasm, nucleus, or other organelles can influence its interactions with biomolecules and its overall biological effects.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-iodo-3-methylpyridine typically involves halogenation reactions starting from 3-methylpyridine. One common method is the sequential bromination and iodination of 3-methylpyridine. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The iodination step can be performed using iodine and a suitable oxidizing agent like hydrogen peroxide or sodium hypochlorite .
Industrial Production Methods: In an industrial setting, the production of 2-Bromo-5-iodo-3-methylpyridine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistency in the final product .
化学反応の分析
Types of Reactions: 2-Bromo-5-iodo-3-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Common Reagents and Conditions:
Substitution Reactions: Typical reagents include sodium azide, potassium thiolate, and amines. Conditions often involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and heating.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate (K2CO3) are commonly used.
Major Products: The major products of these reactions depend on the specific nucleophiles or coupling partners used. For example, coupling with phenylboronic acid in a Suzuki reaction would yield 2-phenyl-5-iodo-3-methylpyridine .
類似化合物との比較
- 2-Bromo-5-iodopyridine
- 2-Bromo-3-iodopyridine
- 2-Bromo-5-methylpyridine
Comparison: Compared to these similar compounds, 2-Bromo-5-iodo-3-methylpyridine is unique due to the presence of both bromine and iodine atoms along with a methyl group on the pyridine ring. This combination of substituents imparts distinct reactivity and properties, making it particularly useful in specific synthetic applications and research contexts .
特性
IUPAC Name |
2-bromo-5-iodo-3-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrIN/c1-4-2-5(8)3-9-6(4)7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPSANINUBHCFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40435791 | |
| Record name | 2-Bromo-5-iodo-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40435791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65550-78-9 | |
| Record name | 2-Bromo-5-iodo-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40435791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-5-iodo-3-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
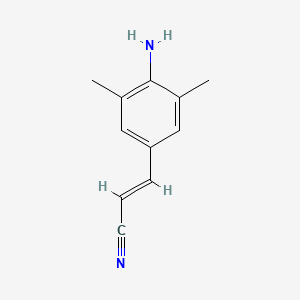
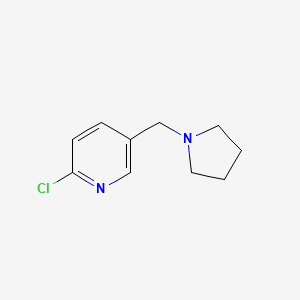
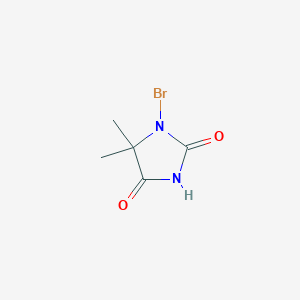
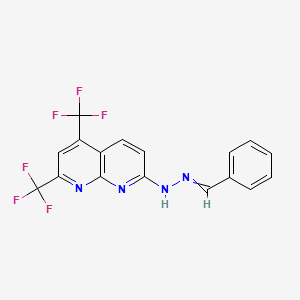



![N-{2-[5-(2-chloroacetyl)thiophen-2-yl]ethyl}acetamide](/img/structure/B1277998.png)
